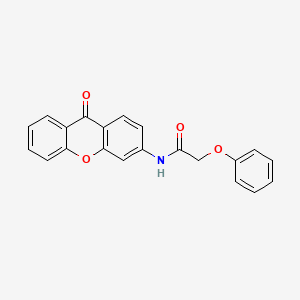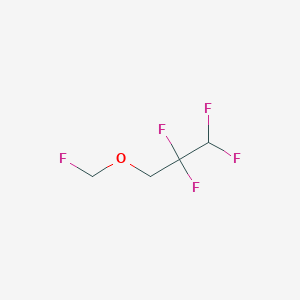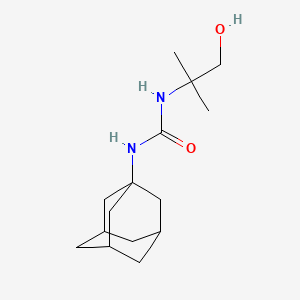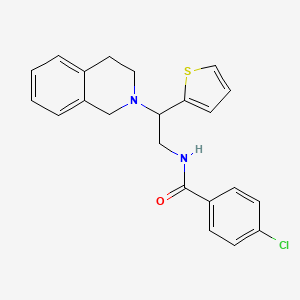
N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . They have a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .
Synthesis Analysis
The biosynthesis of xanthones initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Molecular Structure Analysis
The main structure of xanthone is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The two aromatic rings in the xanthone basic skeleton are numbered and designated based on their biosynthetic origins in higher plants .Chemical Reactions Analysis
The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .Physical And Chemical Properties Analysis
The chemical formula of xanthone is C13H8O2 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .科学的研究の応用
Fluorescent Probes for Reactive Oxygen Species Detection
A study developed novel fluorescent probes, demonstrating that compounds such as HPF and APF can selectively detect highly reactive oxygen species (hROS) and reactive intermediates of peroxidase. These probes are advantageous for studying hROS's roles in biological and chemical applications, as they offer a reliable way to differentiate between various ROS and specifically detect hypochlorite (-OCl) generated in stimulated neutrophils, showing potential for broad applicability in studying oxidative stress and inflammation-related processes (Setsukinai et al., 2003).
Synthesis and Biological Activities
Another research area includes the synthesis of xanthine oxidase inhibitors and antioxidants. Benzophenone tagged thiazolidinone analogs, synthesized from various Schiff bases, showed significant xanthine oxidase inhibition and antioxidant properties. This finding suggests the potential of N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide derivatives in developing therapeutic agents targeting oxidative stress-related diseases (Lakshmi Ranganatha et al., 2014).
Solid-Phase Synthesis Applications
Xanthenylamide (XAL) handles, derived from the compound, have been utilized in solid-phase synthesis of C-terminal peptide amides under mild conditions, demonstrating the compound's utility in peptide synthesis. This application is particularly relevant for synthesizing acid-sensitive peptides, indicating the versatility of N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide derivatives in peptide and protein engineering (Han et al., 1996).
Antitumor and Antimalarial Activities
Furthermore, the synthesis of mono-, bis-spiro-, and dispiro-β-lactams from derivatives has been explored, with these compounds showing excellent antimalarial activities against Plasmodium falciparum, highlighting the compound's potential in developing new antimalarial drugs (Jarrahpour et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
N-(9-oxoxanthen-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-20(13-25-15-6-2-1-3-7-15)22-14-10-11-17-19(12-14)26-18-9-5-4-8-16(18)21(17)24/h1-12H,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBEKYOBUXUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-oxo-9H-xanthen-3-yl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)


![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2836395.png)
![N-(4-fluorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2836397.png)

![2-chloro-6-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2836399.png)

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2836401.png)
![(E)-N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2836402.png)
